molecular formula C9H11ClN2S2 B1345233 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride CAS No. 22258-75-9

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride

Cat. No.: B1345233
CAS No.: 22258-75-9
M. Wt: 246.8 g/mol
InChI Key: FUGNUHLMJQAKON-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClN2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with enzymes such as protein tyrosine phosphatase 1B (PTP1B), where it exhibits inhibitory activity with an IC50 value of 11.17 μM . This interaction is crucial for its potential use in treating diseases like diabetes and obesity, where PTP1B inhibition can enhance insulin sensitivity. Additionally, this compound has been studied for its anti-inflammatory properties, interacting with cyclooxygenase enzymes (COX-1 and COX-2) and showing significant inhibition .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving diabetic Wistar rats, this compound demonstrated anti-hyperglycemic effects, indicating its influence on glucose metabolism . Furthermore, it has been observed to modulate inflammatory responses by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory mediators . These effects suggest that this compound can alter cellular functions and metabolic pathways, making it a valuable tool in biomedical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, its inhibition of PTP1B is achieved through direct binding to the enzyme’s active site, preventing substrate access and subsequent dephosphorylation of target proteins . This inhibition leads to enhanced insulin signaling and glucose uptake in cells. Additionally, the compound’s anti-inflammatory effects are mediated by its interaction with COX enzymes, where it binds to the active site and inhibits the conversion of arachidonic acid to prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and consistent anti-inflammatory effects, although the exact duration of these effects can vary depending on experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic Wistar rats, lower doses have been effective in reducing blood glucose levels without causing significant adverse effects . Higher doses may lead to toxicity and adverse reactions, including gastrointestinal disturbances and liver enzyme alterations . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like PTP1B and COX . By inhibiting PTP1B, the compound enhances insulin signaling and glucose metabolism, which is beneficial in managing diabetes. Its inhibition of COX enzymes also affects the production of inflammatory mediators, contributing to its anti-inflammatory properties. These interactions suggest that the compound can modulate metabolic flux and alter metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is likely transported across cell membranes via passive diffusion, given its relatively small molecular size and lipophilic nature . Once inside the cell, it may interact with intracellular transporters and binding proteins that facilitate its distribution to specific cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Studies have indicated that the compound predominantly localizes in the cytoplasm, where it interacts with target enzymes like PTP1B and COX . This localization is essential for its inhibitory effects, as it allows the compound to access and bind to the active sites of these enzymes. Additionally, any post-translational modifications or targeting signals that direct the compound to specific organelles can further influence its activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C7H5NS2+ClCH2CH2NH2HClC9H11ClN2S2+NaCl+H2O\text{C}_7\text{H}_5\text{NS}_2 + \text{ClCH}_2\text{CH}_2\text{NH}_2 \cdot \text{HCl} \rightarrow \text{C}_9\text{H}_{11}\text{ClN}_2\text{S}_2 + \text{NaCl} + \text{H}_2\text{O} C7​H5​NS2​+ClCH2​CH2​NH2​⋅HCl→C9​H11​ClN2​S2​+NaCl+H2​O

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thioether functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]thiazol-2-ylthio)ethanol
  • 2-(Benzo[d]thiazol-2-ylthio)acetic acid
  • 2-(Benzo[d]thiazol-2-ylthio)acetamide

Uniqueness

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is unique due to its specific amine and thioether functional groups, which provide distinct reactivity and biological activity compared to other benzothiazole derivatives. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGNUHLMJQAKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944919
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22258-75-9
Record name NSC117369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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